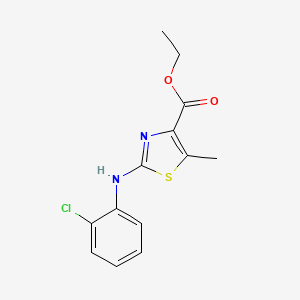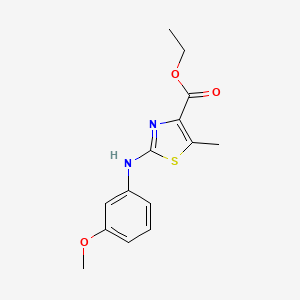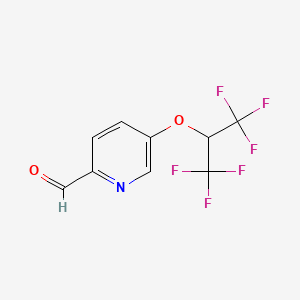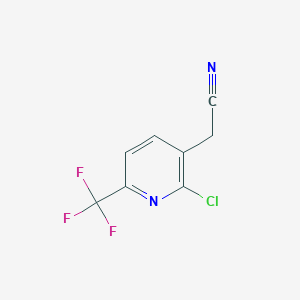
2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile
Descripción general
Descripción
“2-Chloro-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3ClF3N . It has a molecular weight of 181.54 g/mol . This compound is also known by other names such as “2-Chloro-6-trifluoromethylpyridine” and "MFCD00042226" .
Synthesis Analysis
A synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The IUPAC name of this compound is 2-chloro-6-(trifluoromethyl)pyridine . The InChI string is InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H and the InChIKey is ADVQMCQMDHBTHJ-UHFFFAOYSA-N . The Canonical SMILES string is C1=CC(=NC(=C1)Cl)C(F)(F)F .Chemical Reactions Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine involves substitution by nucleophiles or by coupling with boronic acids . Reaction with 1,2 bis nucleophiles, such as hydrazines, also allows differentiation of the two nitrile substituents, leading to trifluoromethyl aza bicyclic structures .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.54 g/mol . It has a computed XLogP3 value of 2.7 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass is 180.9906113 g/mol and the monoisotopic mass is also 180.9906113 g/mol . The topological polar surface area is 12.9 Ų .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
One of the primary applications of this compound is in the synthesis of heterocycles. Channapur et al. (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a related compound, which is a building block for trifluoromethylated N-heterocycles. This indicates the role of 2-chloro-6-(trifluoromethyl)pyridine-3-acetonitrile in similar syntheses, demonstrating its utility in creating complex organic structures (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Electrophilic Substitutions
Mongin et al. (1998) explored the use of 2-chloro-6-(trifluoromethyl)pyridine in electrophilic substitutions. Their study showcased how this compound, when treated with specific reagents, can be transformed into various iodine derivatives. These derivatives can then serve as starting materials for further chemical reactions, highlighting the compound's role in complex organic synthesis (Mongin, Tognini, Cottet, & Schlosser, 1998).
Antimicrobial Activities and DNA Interaction
Evecen et al. (2017) investigated the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine. They also studied its interaction with DNA, which is crucial in understanding its potential therapeutic applications. This research provides insight into the biological properties of the compound, beyond its chemical utility (Evecen, Kara, İdil, & Tanak, 2017).
Solvent Effects and Molecular Structure Analysis
The compound's interaction with various solvents and its molecular structural parameters have been studied. For instance, Wang et al. (2018) examined the solubility of a closely related compound, 2-chloro-3-(trifluoromethyl)pyridine, in different organic solvents. Such studies are vital for understanding the physical and chemical properties of this compound in various environments (Wang, Xing, Xu, & Liu, 2018).
Catalytic Applications
Research by Britovsek et al. (2005) suggests potential applications in catalysis. They investigated iron(II) complexes containing pyridine as ligands for alkane oxidation catalysis, pointing towards the possible use of this compound in similar catalytic systems (Britovsek, England, & White, 2005).
Mecanismo De Acción
Target of Action
It has been suggested that trifluoromethylpyridines, a group to which this compound belongs, have significant applications in the pharmaceutical industry . They are thought to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Trifluoromethylpyridines are known to interact with their targets in a unique manner due to the presence of the trifluoromethyl group and the pyridine moiety . These structural features may enhance the compound’s ability to bind to its targets, thereby modulating their function .
Biochemical Pathways
It has been suggested that trifluoromethylpyridines can influence various biochemical processes due to their unique physicochemical properties .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties, including enhanced metabolic stability and bioavailability .
Result of Action
It has been suggested that trifluoromethylpyridines can exhibit various biological activities, potentially leading to diverse cellular effects .
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antimicrobial activity by interacting with bacterial DNA, leading to the inhibition of bacterial growth . The compound’s interaction with DNA involves binding to the DNA strands, which disrupts the replication process and ultimately leads to cell death. Additionally, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their activity and affecting cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, this compound has been found to alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . These effects highlight the potential of the compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of this compound to DNA disrupts the normal functioning of the DNA, leading to the inhibition of replication and transcription processes . Additionally, the compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and energy production . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can induce beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . Higher doses of this compound have been associated with toxic and adverse effects, including damage to vital organs and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, it can inhibit enzymes responsible for the synthesis of nucleotides, leading to a decrease in nucleotide levels and subsequent disruption of DNA replication and repair . These interactions highlight the compound’s potential as a modulator of metabolic pathways and its implications for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity . The distribution of the compound within tissues also plays a role in determining its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and exerts its effects on gene expression and replication . Additionally, the compound can accumulate in the mitochondria, affecting cellular metabolism and energy production . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-5(3-4-13)1-2-6(14-7)8(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQWEHMDRWALNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



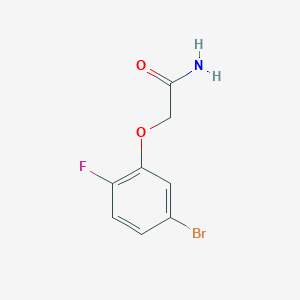

![Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411986.png)
![Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411987.png)
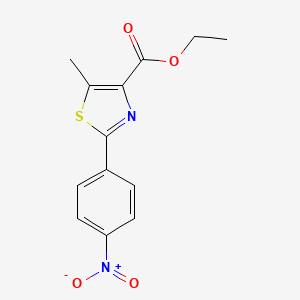

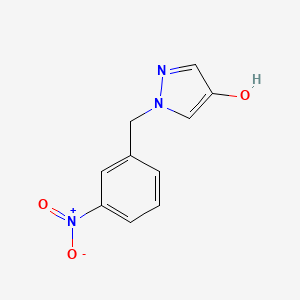



![N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1411996.png)
